A common challenge in β-galactosidase-based screening is non-standard dye formation when using indoxyl analogs. 5-Bromo-4-chloro-1H-indol-3-ol is the definitive precursor that, upon enzymatic cleavage, oxidizes to the intensely blue, highly insoluble 5,5'-dibromo-4,4'-dichloro-indigo precipitate, essential for unambiguous blue-white colony selection and high-resolution tissue staining. Key benefits: - Produces the canonical blue dye (λmax ~615 nm) mandated by X-Gal protocols. - Unmatched contrast and precipitation kinetics vs. magenta or salmon substrates. - Reliable supply from SMolecule, purity ≥98% HPLC, ensuring consistent lot-to-lot dimerization.
5-Bromo-4-chloro-1H-indol-3-ol is a halogenated indoxyl molecule primarily known as the aglycone component of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal). In its most common application context, it is generated in situ through enzymatic cleavage of a glycosidic or phosphate bond. Subsequently, it undergoes rapid oxidative dimerization to form 5,5'-dibromo-4,4'-dichloro-indigo, a highly insoluble, intensely blue precipitate. This specific reaction product is the basis for its widespread use as a chromogenic reporter in molecular biology, microbiology, and histochemistry.
Substituting 5-bromo-4-chloro-1H-indol-3-ol with other indoxyl analogs, such as 5-bromo-6-chloro-indoxyl (from Magenta-Gal) or 6-chloro-indoxyl (from Salmon-Gal), is incompatible with established protocols requiring a blue precipitate. The specific halogenation pattern at the 4- and 5-positions directly dictates the electronic properties that result in the characteristic blue color (λmax) and high insolubility of the final 5,5'-dibromo-4,4'-dichloro-indigo dimer. Using a different indoxyl precursor will produce a dye with a different color (e.g., red, pinkish-orange), solubility, and precipitation kinetics, fundamentally altering the assay output and invalidating comparability with standard methods like blue-white screening.
The primary procurement value of 5-bromo-4-chloro-1H-indol-3-ol lies in its mandated role as the sole precursor to the 5,5'-dibromo-4,4'-dichloro-indigo precipitate, which is intensely blue. Alternative indoxyls, such as those derived from Magenta-Gal or Salmon-Gal, produce distinctly different colors. For example, the indoxyl from Magenta-Gal yields a red product, while the indoxyl from Salmon-Gal produces a pinkish-orange precipitate. This color specificity is critical for applications like blue-white colony screening, where the blue color provides a high-contrast, unambiguous signal against a white background.
| Evidence Dimension | Color of Dimerized Precipitate |
| Target Compound Data | Intense Blue (from 5,5'-dibromo-4,4'-dichloro-indigo) |
| Comparator Or Baseline | From Magenta-Gal: Red | From Salmon-Gal: Pinkish-orange |
| Quantified Difference | Qualitatively distinct and non-interchangeable colors for visual assays. |
| Conditions | Standard enzymatic assay conditions for β-galactosidase activity. |
For established protocols based on X-Gal, this specific indoxyl is required to produce the expected blue colorimetric signal, making substitutes unsuitable.
For applications requiring the pure 5,5'-dibromo-4,4'-dichloro-indigo dye, such as for use as an analytical reference standard, in materials science, or for developing new assays, 5-bromo-4-chloro-1H-indol-3-ol is the direct and necessary synthetic precursor. The dimerization reaction is an established route to the final dye product. Procuring an alternative indoxyl, for example 6-bromoindoxyl, would result in the synthesis of a completely different molecule (6,6'-dibromoindigo) with different spectral and physical properties.
| Evidence Dimension | Synthetic Product Identity |
| Target Compound Data | Yields 5,5'-dibromo-4,4'-dichloro-indigo |
| Comparator Or Baseline | 6-bromoindoxyl yields 6,6'-dibromoindigo |
| Quantified Difference | Different molecular structure, CAS number, and analytical profile. |
| Conditions | Oxidative dimerization conditions. |
This compound is the specific, non-substitutable starting material for synthesizing the pure blue dye standard associated with X-Gal assays.
The electron-withdrawing bromine and chlorine atoms at the 5- and 4-positions, respectively, facilitate the oxidative dimerization process required for color formation. This specific substitution pattern results in a final indigo dye that is highly insoluble, ensuring it precipitates sharply at the site of enzyme activity. This is a critical performance differentiator compared to less-substituted indigos, like the parent unsubstituted indigo dye, which has different solubility and precipitation characteristics. The high insolubility of 5,5'-dibromo-4,4'-dichloro-indigo is essential for generating crisp, well-defined signals in applications like tissue staining or colony lifts, preventing signal diffusion and false positives.
| Evidence Dimension | Precipitate Characteristics |
| Target Compound Data | Forms a highly insoluble, sharp precipitate |
| Comparator Or Baseline | Unsubstituted indigo has different solubility and diffusion properties |
| Quantified Difference | Not explicitly quantified in sources, but functionally critical for assay resolution. |
| Conditions | Aqueous buffer systems used in histochemistry and molecular biology. |
The specific halogenation ensures the resulting dye precipitates quickly and locally, which is critical for achieving high-resolution results in spatial assays.
In molecular cloning, this compound is the direct chemical cause of the blue color in positive colonies when generated from its β-D-galactopyranoside conjugate (X-Gal). Its reliable dimerization to an intense, insoluble blue dye allows for high-contrast, unambiguous visual screening of recombinant bacterial colonies.
When generated from an appropriate conjugate (e.g., X-Gal or BCIP), the resulting sharp precipitation of the 5,5'-dibromo-4,4'-dichloro-indigo dye provides precise spatial localization of enzyme activity (like β-galactosidase or alkaline phosphatase) in tissue sections, enabling high-resolution cellular and subcellular mapping.
Serves as the essential, non-interchangeable precursor for the chemical synthesis of 5,5'-dibromo-4,4'-dichloro-indigo. This is critical for manufacturing analytical reference standards, developing new colorimetric materials, or for quality control applications that require a pure sample of the blue dye.